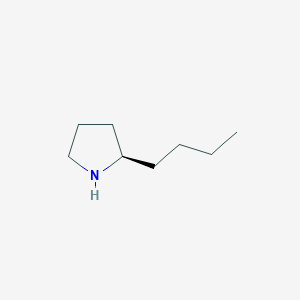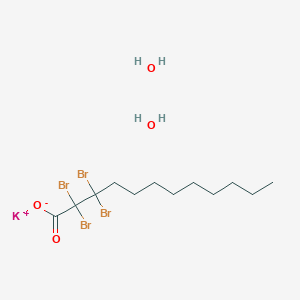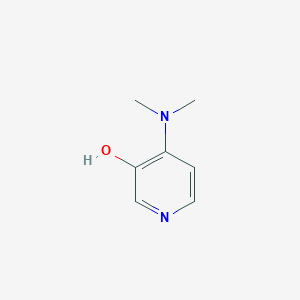![molecular formula C5H3BrN4 B12964477 7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)
7-Bromoimidazo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromoimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H4BrN5. It is a derivative of imidazo[2,1-f][1,2,4]triazine, where a bromine atom is substituted at the 7th position. This compound is known for its significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoimidazo[2,1-f][1,2,4]triazine typically involves multiple steps. One common method starts with the reaction of a compound IX with a compound X under alkaline conditions to form compound XI. Compound XI then undergoes a ring-closing reaction with formamidine acetate to yield compound XII. Finally, compound XII is reacted with a bromination reagent to produce this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves fewer reaction steps, simple operations, high yield, and mild reaction conditions, making it suitable for large-scale preparations .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromoimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of imidazo[2,1-f][1,2,4]triazine .
Aplicaciones Científicas De Investigación
7-Bromoimidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly as an intermediate in the synthesis of adenosine deaminase inhibitors.
Industry: Utilized in the production of various chemical products
Mecanismo De Acción
The mechanism of action of 7-Bromoimidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of adenosine deaminase inhibitors, it affects the enzyme’s activity by modulating the levels of adenosine and deoxyadenosine, which in turn influences lymphocytic growth and function .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine
- 7-Bromoimidazo[2,1-f][1,2,4]triazine-2,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of pharmacologically active compounds, particularly adenosine deaminase inhibitors, highlights its importance in medicinal chemistry .
Propiedades
Fórmula molecular |
C5H3BrN4 |
|---|---|
Peso molecular |
199.01 g/mol |
Nombre IUPAC |
7-bromoimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-8-5-2-7-3-9-10(4)5/h1-3H |
Clave InChI |
WMYDNPLJGVOXKL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=N1)C=NC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)












